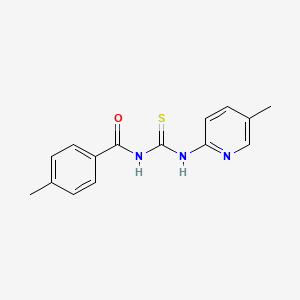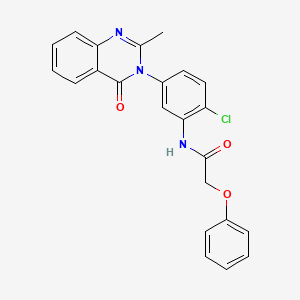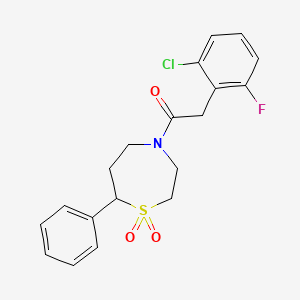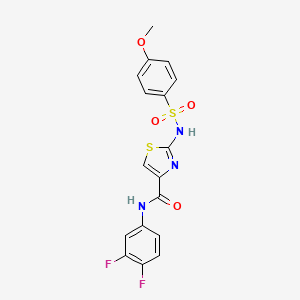
(3-Methoxyazetidin-3-yl)methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyazetidin-3-yl)methanol;hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of (3-Methoxyazetidin-3-yl)methanol;hydrochloride typically involves the reaction of azetidine derivatives with methanol under specific conditions. One common method includes the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve more complex processes to ensure high purity and yield, often utilizing advanced techniques such as microwave irradiation or reflux reactions in the presence of catalysts .
化学反応の分析
(3-Methoxyazetidin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Common reagents such as sodium carbonate can be used to replace the chloride ion with other functional groups
科学的研究の応用
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is utilized in the preparation of isoxazole-thiazole derivatives, which are important in the study of GABA receptors . Additionally, it serves as a building block in the synthesis of various pharmaceuticals and is used in the development of cognitive disorder treatments .
作用機序
The mechanism of action of (3-Methoxyazetidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. It acts as a receptor inverse agonist, modulating the activity of these receptors and influencing neurotransmission pathways . This modulation can lead to various physiological effects, making it a valuable compound in neuropharmacology research.
類似化合物との比較
(3-Methoxyazetidin-3-yl)methanol;hydrochloride can be compared with other azetidine derivatives, such as:
3-Hydroxyazetidine hydrochloride: Used in the synthesis of fluoroquinolone antibiotics.
3,3-Difluoroazetidine hydrochloride: Another derivative with distinct chemical properties.
These compounds share a similar core structure but differ in their functional groups, leading to unique chemical behaviors and applications.
特性
IUPAC Name |
(3-methoxyazetidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLSOCUAYREKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/new.no-structure.jpg)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2467628.png)

![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2467630.png)


![2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2467637.png)


